6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-332877 is a small molecule drug developed by Wyeth Holdings LLC, now part of Pfizer. It is an angiotensin II receptor type 1 antagonist, primarily researched for its potential use in treating cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthetic routes and reaction conditions for CL-332877 are not extensively detailed in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure followed by functional group modifications. Industrial production methods would typically involve optimizing these reactions for yield and purity, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
CL-332877, as an angiotensin II receptor type 1 antagonist, likely undergoes various chemical reactions typical of organic compounds. These may include:
Oxidation: Involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Scientific Research Applications
CL-332877 has been primarily investigated for its potential in treating hypertension due to its role as an angiotensin II receptor type 1 antagonist. This makes it a candidate for managing cardiovascular diseases by blocking the effects of angiotensin II, a peptide hormone that increases blood pressure. Research applications extend to:
Chemistry: Studying its synthesis and reactivity.
Biology: Understanding its interaction with biological targets.
Medicine: Exploring its therapeutic potential in clinical settings.
Industry: Potential development into a pharmaceutical product
Mechanism of Action
CL-332877 exerts its effects by blocking the angiotensin II receptor type 1. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By antagonizing this receptor, CL-332877 prevents angiotensin II from binding, thereby reducing vasoconstriction and lowering blood pressure. The molecular targets involved are primarily the angiotensin II receptors on vascular smooth muscle cells .
Comparison with Similar Compounds
CL-332877 can be compared with other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and specific clinical applications. CL-332877’s uniqueness lies in its specific binding affinity and potential therapeutic profile, which may offer advantages in certain patient populations .
Properties
Molecular Formula |
C33H35N7O2 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C33H35N7O2/c1-3-4-11-30-34-29-17-16-24(33(2)20-25-8-7-18-40(25)42-33)19-28(29)32(41)39(30)21-22-12-14-23(15-13-22)26-9-5-6-10-27(26)31-35-37-38-36-31/h5-6,9-10,12-17,19,25H,3-4,7-8,11,18,20-21H2,1-2H3,(H,35,36,37,38)/t25-,33+/m1/s1 |
InChI Key |
AAZOKMBAJGOCHB-HPMVVLTCSA-N |
Isomeric SMILES |
CCCCC1=NC2=C(C=C(C=C2)[C@@]3(C[C@H]4CCCN4O3)C)C(=O)N1CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)C3(CC4CCCN4O3)C)C(=O)N1CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.